molecular formula C21H21NO4 B557717 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid CAS No. 170642-29-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid

Cat. No. B557717
CAS RN: 170642-29-2
M. Wt: 351,41 g/mole
InChI Key: DRGUEWQZLABTFG-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Arndt-Eistert protocol has been successfully applied starting from commercially available N- { [ (9 H -fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N -Fmoc-protected β-amino acids in only two steps and with high yield .

Mechanism of Action

Target of Action

The primary target of Fmoc-D-Cyclopropylalanine is the amine group of amino acids . The compound acts as a protecting group for these amines during peptide synthesis .

Mode of Action

Fmoc-D-Cyclopropylalanine interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid, which protects the amine during peptide synthesis . The Fmoc group can be removed later by a base, such as piperidine .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-D-Cyclopropylalanine is peptide synthesis . By protecting the amine group of amino acids, the compound allows for the synthesis of peptides without unwanted side reactions .

Pharmacokinetics

It is known that the compound is stable under normal conditions . Its bioavailability, distribution, metabolism, and excretion would depend on the specific context in which it is used.

Result of Action

The primary result of Fmoc-D-Cyclopropylalanine’s action is the successful synthesis of peptides . By protecting the amine group of amino acids, the compound allows for the creation of peptides without unwanted side reactions .

Action Environment

The action of Fmoc-D-Cyclopropylalanine is influenced by environmental factors such as temperature and pH . For example, the compound is stable under normal conditions but can be removed by a base . Therefore, the efficacy and stability of Fmoc-D-Cyclopropylalanine would depend on the specific conditions in which it is used.

Biochemical Analysis

Biochemical Properties

Fmoc-D-Cyclopropylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the peptide synthesis process. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). During SPPS, the Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This selective deprotection allows for the stepwise addition of amino acids to the growing peptide chain, ensuring high yields and preventing racemization .

Cellular Effects

The effects of Fmoc-D-Cyclopropylalanine on various types of cells and cellular processes are primarily related to its role in peptide synthesis. In the context of SPPS, the compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Peptides synthesized using Fmoc-D-Cyclopropylalanine can have significant biological activities, including antimicrobial, antithrombotic, and antioxidant properties . These peptides can modulate cell function by interacting with specific receptors, enzymes, and other biomolecules, thereby influencing cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of Fmoc-D-Cyclopropylalanine involves its use as a protecting group in peptide synthesis. The Fmoc group is introduced to the amino acid through a reaction with Fmoc-Cl or Fmoc-OSu, forming a stable carbamate linkage . During peptide synthesis, the Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This deprotection step allows for the selective addition of amino acids to the growing peptide chain. The Fmoc group is highly fluorescent, which can be used for analytical purposes, such as monitoring the progress of peptide synthesis by reversed-phase high-performance liquid chromatography (HPLC) .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Fmoc-D-Cyclopropylalanine are critical factors in its use for peptide synthesis. The compound is stable under standard storage conditions, typically at 0-8°C . During SPPS, the Fmoc group is removed rapidly by base, with a half-life of approximately 6 seconds in a 20% piperidine solution . Long-term effects on cellular function are not directly related to Fmoc-D-Cyclopropylalanine itself but rather to the peptides synthesized using this compound. These peptides can have various biological activities and long-term effects on cells and tissues.

Dosage Effects in Animal Models

The effects of Fmoc-D-Cyclopropylalanine in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects, including threshold effects and toxic or adverse effects at high doses . For example, antimicrobial peptides synthesized using Fmoc-D-Cyclopropylalanine can exhibit dose-dependent antibacterial activity, with higher doses potentially leading to cytotoxicity . It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Fmoc-D-Cyclopropylalanine is involved in the metabolic pathways related to peptide synthesis. The Fmoc group is introduced to the amino acid through a reaction with Fmoc-Cl or Fmoc-OSu, forming a stable carbamate linkage . During peptide synthesis, the Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This deprotection step allows for the selective addition of amino acids to the growing peptide chain. The metabolic pathways of the peptides synthesized using Fmoc-D-Cyclopropylalanine can vary depending on their specific sequences and biological activities.

Transport and Distribution

The transport and distribution of Fmoc-D-Cyclopropylalanine within cells and tissues are primarily related to its role in peptide synthesis. The compound is typically used in vitro for SPPS and does not directly interact with cellular transporters or binding proteins. The peptides synthesized using Fmoc-D-Cyclopropylalanine can be transported and distributed within cells and tissues, depending on their specific sequences and properties . These peptides can interact with various transporters and binding proteins, influencing their localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of Fmoc-D-Cyclopropylalanine is not directly relevant, as the compound is primarily used in vitro for peptide synthesis. The peptides synthesized using Fmoc-D-Cyclopropylalanine can have specific subcellular localizations depending on their sequences and targeting signals . These peptides can be directed to specific compartments or organelles within cells through post-translational modifications or targeting signals, influencing their activity and function.

properties

IUPAC Name

(2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUEWQZLABTFG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373289
Record name 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170642-29-2
Record name Cyclopropanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170642-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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